5-tert-Butyl-2-chloro-1-methyl-1H-imidazole-4-carboxylic acid
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Overview
Description
5-tert-Butyl-2-chloro-1-methyl-1H-imidazole-4-carboxylic acid is a heterocyclic compound belonging to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties. This compound, in particular, features a tert-butyl group, a chlorine atom, and a carboxylic acid functional group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-tert-Butyl-2-chloro-1-methyl-1H-imidazole-4-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of amido-nitriles with appropriate reagents to form the imidazole ring . The reaction conditions often involve the use of nickel catalysts, which facilitate the addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-tert-Butyl-2-chloro-1-methyl-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions:
Nickel Catalysts: Used in the cyclization process.
Oxidizing Agents: Such as tert-butylhydroperoxide for oxidation reactions.
Reducing Agents: For reduction reactions, various hydrides can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted imidazoles, while esterification can produce ester derivatives.
Scientific Research Applications
5-tert-Butyl-2-chloro-1-methyl-1H-imidazole-4-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-tert-Butyl-2-chloro-1-methyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups . The pathways involved may include binding to active sites or altering the conformation of target proteins, thereby affecting their activity.
Comparison with Similar Compounds
2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde: Shares a similar imidazole core but with different substituents.
tert-Butyl 2-ethoxycarbonylimidazole-4-carboxylate: Another imidazole derivative with a tert-butyl group and ester functionality.
Uniqueness: 5-tert-Butyl-2-chloro-1-methyl-1H-imidazole-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its tert-butyl group provides steric hindrance, while the chlorine atom and carboxylic acid group offer sites for further chemical modifications.
Properties
Molecular Formula |
C9H13ClN2O2 |
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Molecular Weight |
216.66 g/mol |
IUPAC Name |
5-tert-butyl-2-chloro-1-methylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C9H13ClN2O2/c1-9(2,3)6-5(7(13)14)11-8(10)12(6)4/h1-4H3,(H,13,14) |
InChI Key |
NJWAMJZRJCEKSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(N=C(N1C)Cl)C(=O)O |
Origin of Product |
United States |
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